molecular formula C7H7N5 B1269438 4-(1H-tetrazol-5-yl)aniline CAS No. 46047-18-1

4-(1H-tetrazol-5-yl)aniline

Cat. No. B1269438
CAS RN: 46047-18-1
M. Wt: 161.16 g/mol
InChI Key: KTPONJJKCBOJCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(1H-tetrazol-5-yl)aniline and its derivatives typically involves multistep chemical processes, including the functionalization of aniline substrates or the coupling of tetrazole units with aromatic compounds. For example, Akram et al. (2019) detailed the synthesis and molecular characterization of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, employing Density Functional Theory (DFT) calculations to assist in the understanding of their molecular structures (Akram et al., 2019). These syntheses often rely on the ability to introduce tetrazole groups into aromatic systems, leveraging the reactivity of nitro derivatives and azides.

Molecular Structure Analysis

The molecular structure of 4-(1H-tetrazol-5-yl)aniline derivatives has been extensively studied through experimental techniques and theoretical calculations. For instance, the work by Wu et al. (2021) on the crystal structure and vibrational properties of related compounds underscores the importance of DFT calculations and X-ray diffraction in elucidating the geometry, electronic configuration, and intermolecular interactions of such molecules (Wu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 4-(1H-tetrazol-5-yl)aniline derivatives encompasses a broad spectrum of reactions, including cycloadditions, substitutions, and transformations relevant to the development of pharmacologically active compounds. The study by Dippold et al. (2013) highlights the synthesis and structural characterization of 5-(1,2,4-triazol-C-yl)tetrazol-1-ol compounds, revealing insights into their potential as energetic materials and the role of different substituents in modulating their properties (Dippold et al., 2013).

Scientific Research Applications

  • Scientific Field: Medicinal and Pharmaceutical Applications

    • Tetrazole and its derivatives, including “4-(1H-tetrazol-5-yl)aniline”, play a very important role in medicinal and pharmaceutical applications .
    • The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
    • Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
  • Scientific Field: Energetic Materials Design

    • The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
    • In this work, selected metal and nitrogen-rich salts based on 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) are prepared and characterized .
  • Scientific Field: Dye Manufacturing

    • “4-(1H-tetrazol-5-yl)aniline” can be used as an intermediate in the production of dyes . It can be used to synthesize compounds with pigment and fluorescent properties .
  • Scientific Field: Biological Evaluation

    • Tetrazoles, including “4-(1H-tetrazol-5-yl)aniline”, have interesting applications in pharmaceuticals, agriculture, photography, and as components of explosives .
  • Scientific Field: Proteomics Research

    • “4-(1H-tetrazol-5-yl)aniline” is a specialty product for proteomics research .
  • Scientific Field: Tuberculosis Treatment

    • Derivatives of “4-(1H-tetrazol-5-yl)aniline” have been explored for the treatment of tuberculosis .
  • Scientific Field: Click Chemistry

    • Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Scientific Field: Hypertension Treatment

    • The synthesized compounds belong to the sartans family, biphenyl tetrazole is one of the most commonly used drug moieties used in the treatment of hypertension .
  • Scientific Field: Synthesis of Heterocyclic Compounds

    • “4-(1H-tetrazol-5-yl)aniline” can be used to obtain different 2,5-disubstituted five-membered heterocycles (such as thiophene, pyrrole, furan, etc.), and for the synthesis of new conductive and high-energy polymers containing tetrazole monomers .

Safety And Hazards

4-(1H-tetrazol-5-yl)aniline is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The synthesized morpholine tetrazole hybrids offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research .

properties

IUPAC Name

4-(2H-tetrazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPONJJKCBOJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360113
Record name 4-(1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-tetrazol-5-yl)aniline

CAS RN

46047-18-1
Record name 4-(1H-tetrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,3,4-tetrazol-5-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-aminobenzonitrile (10 g, 84.6 mmol), sodium azide (16.5 g, 254 mmol) and ammonium chloride (13.6 g, 254 mmol) in DMF was heated at 125° C. for 16 hours. The cooled mixture was filtered and the filtrate was concentrated in vacuo. The residue was added water (200 mL) and diethyl ether (200 mL) which resulted in crystallisation. The mixture was filtered and the solid was dried in vacuo at 40° C. for 16 hours to afford 5-(4-aminophenyl)-2H-tetrazole.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Noroozi Pesyan, D Soleimani… - Turkish Journal of …, 2015 - search.ebscohost.com
A series of new tetrazolic azo dyes based on (thio) barbiturate and electron-rich aromatics were synthesized in excellent yield. The electron-donor and tetrazole ring moieties were …
Number of citations: 2 search.ebscohost.com
NN PESYAN, D SOLEIMANI… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
A series of new tetrazolic azo dyes based on (thio) barbiturate and electron-rich aromatics were synthesized in excellent yield. The electron-donor and tetrazole ring moieties were …
Number of citations: 11 journals.tubitak.gov.tr
CKR Reddivari, SR Devineni… - European Journal of …, 2017 - eurjchem.com
A series of 5-substituted and 1,5-disubstituted tetrazoles were synthesized in high yields from various biologically active substituted nitriles with sodium azide under heterogeneous …
Number of citations: 7 www.eurjchem.com
AR Katritzky, BEDM El-Gendy, B Draghici… - The Journal of …, 2010 - ACS Publications
N-(α-Aminoalkyl)tetrazoles exist in solution as equilibrium mixtures of N1 and N2 tautomers. The position of equilibrium depends significantly on the polarity of the solvent and the …
Number of citations: 35 pubs.acs.org
K Srinivas, G Sivakumar, CR Kumar, MA Reddy… - Synthetic metals, 2011 - Elsevier
We have synthesized and characterized donor–π–spacer–acceptor type molecules in which 1,3,4-oxadiazoles are π-spacers, triphenylamines are the donors and cyanoacetic acid are …
Number of citations: 45 www.sciencedirect.com
O Fjellström, S Akkaya, HG Beisel, PO Eriksson… - PLoS …, 2015 - journals.plos.org
Activated factor XI (FXIa) inhibitors are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk. This motivated a structure aided fragment based lead …
Number of citations: 47 journals.plos.org
P Guzanov - 2017 - ora.ox.ac.uk
ERAP1 has been associated with a set of immune-mediated diseases, including ankylosing spondylitis. Currently, there is no selective and potent ERAP1 inhibitor available that would …
Number of citations: 1 ora.ox.ac.uk
吕明倩 - 2018 - 西南石油大学
Number of citations: 0

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